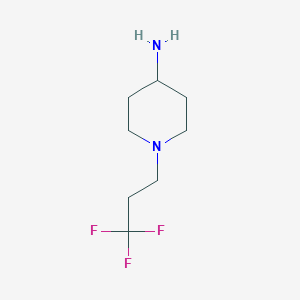

1-(3,3,3-Trifluoropropyl)piperidin-4-amine

Description

1-(3,3,3-Trifluoropropyl)piperidin-4-amine is a fluorinated piperidine derivative characterized by a trifluoropropyl side chain attached to the piperidine ring. This compound is listed as a building block in pharmaceutical and materials science research, though commercial availability (e.g., dihydrochloride salt) is noted as discontinued . Its methylated derivative, N-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-amine, remains available, suggesting modifications to the amine group improve stability or utility .

Structure

2D Structure

Propriétés

IUPAC Name |

1-(3,3,3-trifluoropropyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2/c9-8(10,11)3-6-13-4-1-7(12)2-5-13/h7H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMBVCSHXNOZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(3,3,3-Trifluoropropyl)piperidin-4-amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a trifluoropropyl group. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Receptors : The compound may bind to specific receptors in the central nervous system, potentially influencing neurotransmitter signaling pathways.

- Enzymes : It may act as an inhibitor or modulator of certain enzymes involved in metabolic processes.

The specific binding interactions and the resulting biological effects depend on the structural conformation and the electronic properties imparted by the trifluoropropyl group.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antidepressant-like Effects : In animal models, compounds with similar piperidine structures have shown potential antidepressant activity by modulating serotonin and norepinephrine levels.

- CNS Activity : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of various piperidine derivatives, including this compound. The results demonstrated significant improvements in behavioral tests indicative of antidepressant activity compared to control groups.

| Compound | Test Used | Effect Observed |

|---|---|---|

| This compound | Forced Swim Test | Reduced immobility time |

| Control | - | Standard immobility time |

Study 2: Interaction with Neurotransmitter Systems

Another investigation focused on the interaction of this compound with neurotransmitter systems. It was found that this compound significantly increased serotonin levels in vitro.

| Parameter | Baseline Level | Post-Treatment Level |

|---|---|---|

| Serotonin (nM) | 100 | 150 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 1-(2-Fluoropropyl)piperidin-4-amine | Monofluoroalkyl group | Moderate CNS activity |

| 1-(Trifluoroethyl)piperidin-4-amine | Trifluoroalkyl group | High CNS activity |

| This compound | Trifluoropropyl group | Potential antidepressant |

Safety and Toxicology

Preliminary safety assessments indicate that while this compound shows promise for therapeutic applications, further studies are needed to evaluate its toxicity profile. Compounds with similar structures have exhibited varying degrees of cytotoxicity depending on their specific functional groups.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine

- Structure : Features a trifluoromethylphenyl group attached via a methylene bridge to the piperidine ring.

- Molecular Weight : 258.29 g/mol .

- Key Differences: Replaces the trifluoropropyl chain with an aromatic trifluoromethylphenyl group. The compound is used in life sciences, though detailed pharmacological data are unavailable .

(3R,4S)-3-Fluoro-1-methylpiperidin-4-amine

- Structure : Contains a fluorine atom directly on the piperidine ring and a methyl group on the amine.

- Molecular Weight : 132.18 g/mol .

- Key Differences : The absence of a fluorinated side chain reduces lipophilicity. The stereochemistry (R,S configuration) may influence receptor selectivity or metabolic pathways.

Modifications to the Side Chain

1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride

- Structure : Incorporates a benzyl group with a para-trifluoromethyl substituent.

- CAS : 1956325-27-1 .

- Key Differences : The benzyl group introduces rigidity and aromaticity compared to the flexible trifluoropropyl chain. This could alter solubility and target engagement, particularly in CNS applications where blood-brain barrier penetration is critical.

Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|---|

| 1-(3,3,3-Trifluoropropyl)piperidin-4-amine | C₈H₁₅F₃N₂ | 212.21 | Trifluoropropyl side chain | Pharmaceutical intermediates |

| 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine | C₁₃H₁₇F₃N₂ | 258.29 | Trifluoromethylphenyl group | Life sciences research |

| 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride | C₁₅H₁₉F₃N₂·HCl | 333.79 | Benzyl substituent with para-CF₃ | CNS-targeted drug development |

| Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine | C₁₅H₂₂F₃N₃ | 301.35 | Piperazine ring and propylamine spacer | Receptor modulation studies |

| (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine | C₆H₁₃FN₂ | 132.18 | Fluorine on piperidine ring, methylamine | Stereoselective synthesis |

Research Findings and Implications

- Trifluoropropyl vs. Trifluoromethylphenyl : The trifluoropropyl chain in the target compound enhances lipophilicity (logP ~2.5 estimated), favoring membrane permeability, while the trifluoromethylphenyl analog offers aromatic interactions for target binding .

- Amine Modifications : Methylation of the amine (e.g., N-Methyl derivative) improves stability against oxidative deamination, a common metabolic pathway for primary amines .

- Piperazine vs.

- Stereochemical Effects : The (3R,4S)-configured fluoro-piperidine () highlights the role of stereochemistry in modulating biological activity, though specific data are lacking .

Méthodes De Préparation

Preparation of 3,3,3-Trifluoropropyl Precursors

A critical step in synthesizing 1-(3,3,3-trifluoropropyl)piperidin-4-amine is obtaining the 3,3,3-trifluoropropyl moiety or its reactive derivatives.

- Fluorination of chloropropene derivatives : One established method involves the reaction of halogenated propene derivatives such as 1,1,1,3-tetrachloropropane, 1,1,3-trichloropropene-1, or 3,3,3-trichloropropene-1 with hydrogen fluoride (HF) under autogenous pressure at elevated temperatures (140°-250° C) in the presence of organic monoamines or alkylene diamines as catalysts. This process yields 3,3,3-trifluoropropene-1, which can be further transformed into trifluoropropyl intermediates.

Alkylation of Piperidin-4-amine

The core step to prepare this compound is the alkylation of piperidin-4-amine at the nitrogen atom with a trifluoropropyl electrophile.

N-alkylation using trifluoropropyl halides or equivalents : The free amine group on piperidin-4-amine can be alkylated by 3,3,3-trifluoropropyl bromide or chloride under basic conditions. Typical bases include sodium bicarbonate, potassium carbonate, or organic bases such as triethylamine. The reaction is generally conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at temperatures ranging from room temperature to 120 °C. The alkylation proceeds to selectively yield the N-substituted product.

Protection strategies : To improve selectivity and yield, the primary amine of piperidin-4-amine can be selectively protected (for example, by benzophenone protection), allowing for selective alkylation at the nitrogen atom without side reactions. After alkylation, the protecting group is removed under acidic conditions to afford the desired product.

Reduction and Functional Group Transformations

In some synthetic routes, piperidine derivatives are first prepared as tetrahydropyridines or other intermediates, which are then reduced to the piperidine form.

Reduction of tetrahydropyridines : Starting from suitably substituted tetrahydropyridine intermediates, reduction can be performed using hydride reagents such as sodium borohydride, lithium aluminum hydride, or sodium bis-(2-methoxyethoxy)aluminum hydride in ethers or alcohol solvents. This step yields the saturated piperidine ring with the desired substitution pattern.

Hydrolysis and further modifications : Carbamates or other protecting groups introduced during synthesis can be hydrolyzed under mild acidic or basic conditions to yield the free amine. Alkylation or acylation steps can be performed subsequently to introduce the trifluoropropyl group or other substituents as needed.

Summary Table of Key Preparation Steps

Research Findings and Considerations

The choice of catalyst and reaction conditions during fluorination significantly affects the yield and purity of the trifluoropropyl precursor, with organic monoamines such as piperidine itself serving as effective catalysts.

Protection of the primary amine in piperidin-4-amine is crucial to avoid side reactions and improve the selectivity of alkylation. Benzophenone protection is a practical approach that also allows for recycling of the protecting group.

Alkylation reactions generally require careful control of temperature and solvent to maximize yield and minimize by-products. Polar aprotic solvents and mild bases are preferred to facilitate nucleophilic substitution at the trifluoropropyl halide.

Reduction steps using hydride reagents are well-established and provide high yields of the saturated piperidine ring, which is essential for the biological activity of the final compound.

The overall synthetic route is amenable to scale-up for industrial production due to the use of common reagents and straightforward purification methods such as extraction, crystallization, or chromatography.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,3,3-Trifluoropropyl)piperidin-4-amine, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine derivatives. A common approach is reacting 4-aminopiperidine with 3,3,3-trifluoropropyl halides (e.g., bromide or iodide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like acetonitrile. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and reaction temperature (60–80°C for 12–24 hours). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization improves purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm for axial/equatorial H) and trifluoropropyl CF₃ group (¹³C δ ~125 ppm, quartets due to J₃ coupling).

- FT-IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-F (1100–1250 cm⁻¹).

- Mass Spectrometry : Molecular ion [M+H]⁺ (calculated m/z for C₈H₁₄F₃N₂: 219.1) and fragmentation patterns (e.g., loss of CF₃CH₂ group).

Conflicting data (e.g., splitting in NMR) may arise from rotational isomers; variable-temperature NMR or 2D COSY/HSQC can resolve ambiguities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; spills should be neutralized with inert adsorbents (e.g., vermiculite). Store in airtight containers at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to SDS guidelines for similar piperidine derivatives for emergency procedures .

Advanced Research Questions

Q. How does the trifluoropropyl group impact the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : The CF₃ group increases lipophilicity (logP increases by ~1.2 units) and metabolic stability. Computational modeling (e.g., DFT) reveals enhanced electron-withdrawing effects, lowering the pKa of the amine group (predicted ΔpKa ≈ 0.5–1.0). Solubility in aqueous buffers decreases, necessitating co-solvents (e.g., DMSO) for biological assays. Comparative studies with propyl/ethyl analogs show improved membrane permeability in Caco-2 assays .

Q. What strategies can resolve low yields in large-scale alkylation reactions of piperidin-4-amine with trifluoropropyl halides?

- Methodological Answer :

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.

- Solvent Screening : Test DMF or THF for improved solubility of intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes at 100°C) while maintaining >80% yield.

- Byproduct Analysis : LC-MS identifies side products (e.g., over-alkylation); adding scavengers (molecular sieves) minimizes impurities .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Methodological Answer :

- Substituent Variation : Replace the CF₃ group with other electron-withdrawing groups (e.g., Cl, OCF₃) to modulate receptor binding.

- Piperidine Ring Modifications : Introduce methyl groups at C2/C6 to restrict conformational flexibility.

- Bioisosteric Replacement : Swap the amine with a urea or sulfonamide group while retaining H-bonding capacity.

Biological testing (e.g., enzyme inhibition assays) and 3D-QSAR models prioritize candidates for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.